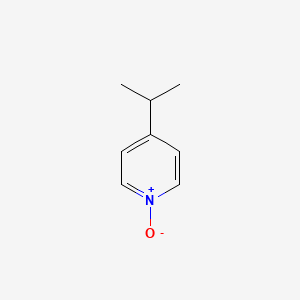

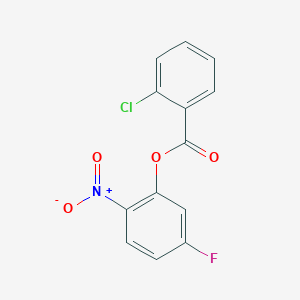

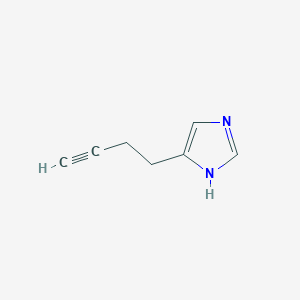

![molecular formula C18H11F6NO B3031343 1-[4-[3,5-双(三氟甲基)苯氧基]苯基]吡咯 CAS No. 259655-24-8](/img/structure/B3031343.png)

1-[4-[3,5-双(三氟甲基)苯氧基]苯基]吡咯

描述

Synthesis Analysis

The synthesis of compounds related to 1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole involves several steps and different chemical reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another related synthesis involves the condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde, catalyzed by trifluoroacetic acid, leading to various meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins .

Molecular Structure Analysis

The molecular structure of compounds with the 1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole moiety is characterized by the presence of a pyrrole ring and a bis(trifluoromethyl)phenoxy group. The presence of trifluoromethyl groups is known to influence the electronic properties of the molecule, as seen in the synthesis of expanded porphyrins, where the electron-deficient and sterically hindered nature of the 3,5-bis(trifluoromethyl)phenyl groups plays a significant role .

Chemical Reactions Analysis

The chemical reactivity of the pyrrole moiety allows for various substitutions and coupling reactions. For example, 3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles through stepwise regiospecific ipso mono-halogenation, Sonogashira cross-coupling reactions, and Suzuki cross-coupling reactions . Additionally, the trifluoromethyl groups can participate in cyclocondensation reactions, as demonstrated by the TiCl4-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from these monomers are notable. For instance, fluorinated polyimides synthesized from the novel diamine exhibit good solubility in polar organic solvents, excellent thermal stability with high glass transition temperatures, and outstanding mechanical properties . Similarly, the photoluminescent conjugated polymers containing the pyrrolo[3,4-c]pyrrole moiety show strong photoluminescence and good solubility, making them suitable for electronic applications . The trifluoromethyl groups contribute to the low dielectric constants and low water uptake of the resulting polyimides, as well as to the ultraviolet-visible absorption cutoff wavelength .

科学研究应用

超分子化学和胶囊组装

涉及吡咯基支架(如杯[4]吡咯)的超分子化学因其在胶囊组装中的应用而备受关注。杯[4]吡咯易于合成,加上其与杯[4]芳烃在结构和构象上的类比,为构建超分子胶囊提供了一个多功能的框架。这些胶囊通过各种策略合成,包括直接的轮对轮相互作用和使用脲基团形成具有极性官能化内部的二聚体胶囊。此类组装在封装、传感和分子识别中具有潜在应用,突出了吡咯基结构在超分子化学中的适应性 (Ballester,2011)。

阴离子结合和传感

N-混乱的杯[4]吡咯 (NCCPs) 代表了一类与传统杯[4]吡咯相比具有独特阴离子结合性质的吡咯基大环。NCCPs 的独特结合模式涉及混乱的锥形构象和 CH-阴离子相互作用,提供了替代的阴离子结合亲和力和选择性。这些性质使 NCCPs 适用于开发用于阴离子检测的比色传感器,这可能在环境监测和诊断中得到应用。选择性修饰这些受体的能力进一步增强了它们在阴离子结合和传感应用中的效用 (Anzenbacher 等,2006)。

生物活性化合物和药理学

吡咯基化合物,特别是具有特定结构特征的化合物,已显示出广泛的生物活性,包括抗癌、抗菌和抗病毒作用。具有吡咯基序的新型合成化合物的发现和开发强调了吡咯环在各种治疗领域的药物发现计划中的重要性。吡咯基化合物的结构多功能性允许设计具有靶标选择性的分子,为药学和药物应用提供潜在的进步 (Li Petri 等,2020)。

属性

IUPAC Name |

1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F6NO/c19-17(20,21)12-9-13(18(22,23)24)11-16(10-12)26-15-5-3-14(4-6-15)25-7-1-2-8-25/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWMSNWVGQVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378289 | |

| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

CAS RN |

259655-24-8 | |

| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

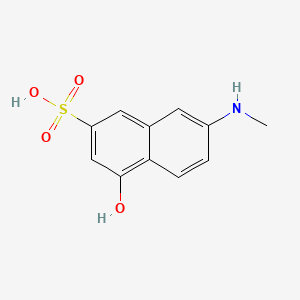

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)